HSi(CH3)2C8H17
Overview
Description
The compound HSi(CH3)2C8H17 octyl(dimethyl)silane , is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to water and chemicals. Octyl(dimethyl)silane is particularly notable for its applications in surface modification and as a hydrophobic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl(dimethyl)silane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex, under mild conditions. The reaction proceeds as follows:
HSi(CH3)2H+C8H16→this compound
Industrial Production Methods
In industrial settings, the production of octyl(dimethyl)silane often involves the continuous flow of reactants through a reactor containing the catalyst. This method ensures high efficiency and yield. The reaction is typically carried out at temperatures ranging from 50°C to 150°C and under atmospheric pressure.
Chemical Reactions Analysis
Types of Reactions
Octyl(dimethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum, rhodium, or nickel complexes.
Oxidation: Reagents like hydrogen peroxide or ozone.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Hydrosilylation: Formation of alkylsilanes.
Substitution: Formation of halogenated silanes.
Scientific Research Applications
Octyl(dimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance hydrophobicity.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism by which octyl(dimethyl)silane exerts its effects is primarily through the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds confer stability and resistance to degradation. In hydrosilylation reactions, the silicon-hydrogen bond adds across the double bond of alkenes, forming a stable silicon-carbon bond. The compound’s hydrophobic nature is due to the presence of the long octyl chain, which repels water molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane (HSi(CH3)3): Similar in structure but with three methyl groups instead of an octyl group.
Dimethylphenylsilane (HSi(CH3)2C6H5): Contains a phenyl group instead of an octyl group.
Tetramethylsilane (Si(CH3)4): Fully substituted with methyl groups, lacking the hydrogen atom.
Uniqueness
Octyl(dimethyl)silane is unique due to its long octyl chain, which imparts significant hydrophobic properties. This makes it particularly useful in applications requiring water repellency and surface modification. Its ability to form stable silicon-carbon bonds also distinguishes it from other organosilicon compounds.
Properties
IUPAC Name |
dimethyl(octyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLINUUZNGNWIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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